molecular formula C16H15N3OS B2715188 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896346-86-4

9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2715188
CAS No.: 896346-86-4
M. Wt: 297.38
InChI Key: KEQOYNYYMNHFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,3,5-triazine ring, a phenethylthio group, and a methyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including S-alkylation, ring closure reactions, and treatment with alkali .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazine and pyridine rings would contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the sulfur atom in the phenethylthio group could make it susceptible to oxidation and reduction reactions .

Scientific Research Applications

Molecular and Crystal Structure Studies

The molecular and crystal structures of compounds related to 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have been analyzed, revealing significant insights into their geometrical and intermolecular interaction characteristics. For instance, the study of the crystal structure of related triazin-5-amine derivatives shows how intermolecular hydrogen bonds and π–π interactions contribute to forming three-dimensional networks, demonstrating the compound's potential utility in developing materials with specific molecular arrangements (Dolzhenko et al., 2011).

Photochemistry and Photophysics

In photochemistry and photophysics, derivatives of 1,3,5-triazines, closely related to the compound of interest, have shown to be effective photoacid generators. These compounds undergo C−Cl bond cleavage upon direct excitation, leading to potential applications in photoresist formulations for lithographic processes, highlighting their importance in the development of new materials for electronic devices (Pohlers et al., 1997).

Synthesis and Antiviral Activity

The synthesis and evaluation of pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have demonstrated potential antiviral activities. These studies involve the synthesis of novel heterocyclic compounds and their subsequent testing for cytotoxicity and antiviral efficacy, indicating the potential of these compounds in developing new antiviral drugs (Attaby et al., 2006).

Potential Anti-Tumor Agents

Compounds derived from this compound have been explored for their potential as anti-tumor agents. For example, the synthesis of novel triazines and triazepines from related compounds has been investigated, with some derivatives showing promising activity against human breast and liver carcinoma cell lines, suggesting their potential use in cancer therapy (Badrey & Gomha, 2012).

Future Directions

Given the wide range of biological activities exhibited by similar compounds, this compound could potentially be a subject of future research in drug discovery and development . Further studies would be needed to fully understand its properties, mechanism of action, and potential applications.

Properties

IUPAC Name

9-methyl-2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-6-5-10-19-14(12)17-15(18-16(19)20)21-11-9-13-7-3-2-4-8-13/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQOYNYYMNHFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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